molecular formula C10H24O2Si B563330 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 CAS No. 1189732-27-1

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6

Cat. No.: B563330
CAS No.: 1189732-27-1
M. Wt: 210.422
InChI Key: IDVMUAUNSVBVGZ-RKAHMFOGSA-N
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Description

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 is a deuterated compound often used in organic synthesis and research. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as deuterium provides distinct signals that can be easily differentiated from hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or triethylamine in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carbonyl compounds, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyldimethylsilyl group is particularly effective due to its steric bulk, which provides stability against hydrolysis and other reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy. The tert-butyldimethylsilyl group provides enhanced stability and protection compared to other silyl ethers, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMUAUNSVBVGZ-RKAHMFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661844
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189732-27-1
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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